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SSP1 pac region protein - 147015-70-1

SSP1 pac region protein

Catalog Number: EVT-1518351
CAS Number: 147015-70-1
Molecular Formula: C40H80NO8P.H2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The SSP1 pac region protein is associated with the bacteriophage SPP1, which infects the bacterium Bacillus subtilis. This protein plays a crucial role in the packaging of viral DNA into capsids, specifically at a site known as the pac site. The pac region is essential for initiating the DNA packaging process, which is a critical step in the viral replication cycle. The proteins encoded by genes adjacent to this region are vital for the cleavage and subsequent packaging of the viral genome.

Source

The SSP1 pac region protein originates from the bacteriophage SPP1, which is a double-stranded DNA virus. This phage has been extensively studied due to its relatively simple genetic structure and its role as a model organism in virology and molecular biology. Research indicates that specific genes within this region are necessary for the cleavage of the pac site and for the successful packaging of phage DNA into capsids .

Classification

The SSP1 pac region protein can be classified within the broader category of viral proteins, specifically those involved in DNA packaging mechanisms. It falls under the classification of structural proteins due to its role in forming part of the viral capsid structure.

Synthesis Analysis

Methods

The synthesis of SSP1 pac region protein involves several key steps:

  1. Transcription: The gene encoding the SSP1 pac region protein is transcribed from DNA to messenger RNA (mRNA) by RNA polymerase.
  2. Translation: The mRNA is then translated into a polypeptide chain at ribosomes, where transfer RNA (tRNA) brings amino acids that correspond to codons on the mRNA .

Technical Details

  • Cell-Free Systems: Techniques such as cell-free protein synthesis can be employed to produce SSP1 pac region protein. These systems utilize extracts from eukaryotic or prokaryotic cells supplemented with necessary components like amino acids and energy sources to facilitate translation .
  • In Vitro Methods: Coupled transcription-translation systems can also be used, where plasmid DNA containing the gene of interest is transcribed and translated simultaneously to yield high amounts of protein quickly.
Molecular Structure Analysis

Structure

Data

Research on related proteins suggests that these proteins often exhibit domains that facilitate interaction with nucleic acids, possibly including helix-turn-helix motifs or other DNA-binding domains. Further structural studies using techniques like X-ray crystallography or nuclear magnetic resonance could provide more detailed insights.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving SSP1 pac region protein occurs during the cleavage of the pac site on the viral genome. This cleavage is essential for initiating DNA packaging into virions.

Technical Details

  • Enzymatic Activity: The proteins encoded by genes adjacent to the pac site (specifically gene 1 and gene 2) are required for this cleavage reaction. These enzymes likely function through mechanisms involving nucleophilic attack on phosphodiester bonds within the DNA .
  • Mutant Analysis: Studies on conditional lethal mutants have demonstrated that mutations affecting these genes disrupt normal pac cleavage, highlighting their importance in this biochemical process.
Mechanism of Action

Process

The mechanism by which SSP1 pac region protein operates involves several steps:

  1. Recognition of Pac Site: The protein binds to specific sequences at the pac site on the phage genome.
  2. Cleavage: Following binding, it catalyzes a cleavage reaction that separates segments of viral DNA.
  3. Packaging: The cleaved DNA is then packaged into viral capsids, a process that is tightly regulated by additional phage proteins .

Data

Experimental assays have shown that when both gene 1 and gene 2 products are present, efficient cleavage occurs, indicating a cooperative mechanism in action.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The exact molecular weight of SSP1 pac region protein has not been specified but can be estimated based on its amino acid composition.
  • Solubility: Typically, such proteins are soluble in buffers used for biochemical assays.

Chemical Properties

  • Stability: The stability of SSP1 pac region protein may be influenced by factors such as pH, temperature, and ionic strength.
  • Interactions: It likely interacts with nucleic acids through electrostatic interactions and hydrogen bonding.
Applications

Scientific Uses

The study of SSP1 pac region protein has several scientific applications:

  • Virology Research: Understanding its role in phage biology helps elucidate fundamental processes in viral replication and assembly.
  • Molecular Biology Techniques: Insights gained from studying this protein can inform techniques related to gene delivery systems using bacteriophages as vectors.
  • Biotechnology Applications: Potential applications include utilizing phage proteins for developing new antibacterial therapies or as tools in genetic engineering due to their specificity for bacterial hosts.
Introduction to SSP1 and the pac Region

Historical Context of Bacteriophage SPP1 Discovery and Classification

Bacteriophage SPP1, first isolated from Bacillus subtilis in the 1970s, represents a model system for studying viral genome packaging in Gram-positive bacteria. This siphovirus, classified under the Siphoviridae family, features a long, flexible, noncontractile tail and an icosahedral capsid (~60 nm diameter) that packages a linear double-stranded DNA chromosome of approximately 45.9 kbp [3] [6]. Early research characterized its genome as terminally redundant and partially circularly permuted—a configuration resulting from a headful packaging mechanism initiated at a specific locus termed the pac region [4] [6]. The identification of SSP1 (initially designated gp1, gene product 1) emerged from molecular analyses of SPP1 mutants, revealing its essential role in the viral DNA packaging machinery [3]. This protein, a nuclease (EC 3.1.21.-) and terminase small subunit, became a focal point for understanding sequence-specific recognition in viral genome processing [2].

Table 1: Key Historical Milestones in SPP1 and SSP1 Research

YearDiscoverySignificance
1979Terminal redundancy and circular permutation in SPP1 DNA [4]Established the headful packaging strategy
1982Heterogeneous pac ends with 3′ protrusions [6]Revealed sequence variability at cleavage sites
1990sSSP1 identified as terminase small subunit [3]Defined SSP1's role in pac recognition and complex assembly
2000sHigh-resolution biochemical characterization of SSP1 [2] [3]Elucidated oligomerization, DNA-binding domains, and functional interplay with large terminase subunit

Definition and Significance of the pac Region in Viral Genome Packaging

The pac region is a cis-acting nucleotide sequence serving as the exclusive initiation point for processive packaging of concatemeric SPP1 DNA into preassembled procapsids. This asymmetric ~100 bp sequence contains three functionally distinct segments: pacL (left), pacC (cleavage site), and pacR (right) [3]. Biochemical studies confirm that pacL and pacR lack sequence homology but form structurally dissimilar nucleoprotein complexes with SSP1, while pacC harbors staggered endonucleolytic cleavage sites (termed "b boxes") [3] [6]. Upon cleavage, DNA translocation proceeds unidirectionally until the capsid is filled to capacity (headful mechanism), generating terminal redundancies of ~4.1% and circularly permuted chromosomes essential for infectivity [3] [4]. The pac region's asymmetry ensures unidirectional packaging—a critical adaptation preventing futile cycles of re-cleavage at the same locus. This mechanism distinguishes SPP1 from phages like λ (cos-based cleavage) and aligns it with P1/P22-like pac phages, though with unique features like heterogeneous ends concentrated within 5–7 nucleotide regions [6].

Overview of SSP1 Protein Function in pac-Mediated DNA Processing

SSP1 (terminase small subunit) is a multidomain protein that orchestrates pac recognition, DNA bending, and terminase holoenzyme assembly. It exhibits three conserved segments:

  • Segment I: Contains an NTP-binding motif (B-type) and a helix-turn-helix (HTH) DNA-binding domain essential for pac interaction.
  • Segment II: Mediates oligomerization via subunit interaction regions and harbors a cryptic NTP hydrolysis motif.
  • Segment III: Functionally uncharacterized but conserved in related phages [3].

SSP1 self-assembles into decameric ring structures (~200 kDa) that cooperatively bind pacL and pacR, inducing DNA looping to juxtapose pacC for cleavage. This nucleoprotein complex recruits the large terminase subunit (gp2), which provides endonuclease and ATPase activities [3]. SSP1 alone binds DNA sequence-specifically but cannot cleave it; its partnership with gp2 is indispensable for both pac cleavage and subsequent ATP-driven DNA translocation into procapsids [2] [3]. The protein's functional duality—sequence recognition and motor coupling—positions it as the master regulator of SPP1 genome packaging fidelity.

Table 2: Structural and Functional Features of the SPP1 pac Region

ComponentSequence/FeatureFunction
pacLIntrinsically bent DNABinds one SSP1 decamer; facilitates DNA wrapping
pacC5′-TGGCGCT-3′ (b boxes)Endonucleolytic cleavage site for gp2; generates cohesive ends
pacRNo homology to pacLBinds second SSP1 decamer; stabilizes nucleoprotein complex
OverallAsymmetric organizationEnsures unidirectional packaging and prevents re-initiation at same locus

Properties

CAS Number

147015-70-1

Product Name

SSP1 pac region protein

Molecular Formula

C40H80NO8P.H2O

Synonyms

SSP1 pac region protein

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